2-(Methylsulfanyl)-7-(4-phenoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine
説明
The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal and agrochemical chemistry due to its structural versatility and bioactivity . The compound 2-(Methylsulfanyl)-7-(4-phenoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine features a methylsulfanyl (-SMe) group at position 2 and a 4-phenoxyphenyl moiety at position 6. These substitutions are critical for modulating biological activity, particularly in targeting tumor-associated carbonic anhydrases (hCA IX/XII) and tubulin polymerization . The methylsulfanyl group enhances metabolic stability compared to carbonyl-containing analogs, while the 4-phenoxyphenyl substituent contributes to π-π stacking interactions with biological targets .
特性
IUPAC Name |
2-methylsulfanyl-7-(4-phenoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4OS/c1-24-18-20-17-19-12-11-16(22(17)21-18)13-7-9-15(10-8-13)23-14-5-3-2-4-6-14/h2-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRSNXHIQTYMUPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN2C(=CC=NC2=N1)C3=CC=C(C=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)-7-(4-phenoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves the following steps:
Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as 4-phenoxybenzaldehyde, thiourea, and hydrazine derivatives under reflux conditions.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group is introduced via a nucleophilic substitution reaction using methylthiolating agents like methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability, as well as advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-(Methylsulfanyl)-7-(4-phenoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the triazolopyrimidine core can be achieved using reducing agents such as sodium borohydride.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazolopyrimidine derivatives.
Substitution: Various substituted triazolopyrimidine derivatives depending on the nucleophile used.
科学的研究の応用
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research and development. Key areas of interest include:
Anticancer Activity
Recent studies have indicated that derivatives of triazolo[1,5-a]pyrimidines, including this compound, possess significant anticancer properties. Research has shown that these compounds can inhibit the proliferation of various cancer cell lines.
- Mechanism : The mechanism of action is believed to involve the inhibition of key signaling pathways involved in cell growth and survival. For instance, certain studies have highlighted the compound's ability to induce apoptosis in cancer cells by disrupting mitochondrial function.
Antimicrobial Properties
The antimicrobial potential of 2-(Methylsulfanyl)-7-(4-phenoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine has also been explored. Preliminary findings suggest that it exhibits activity against both bacterial and fungal strains.
- Case Study : In vitro assays revealed that the compound effectively inhibited the growth of Staphylococcus aureus and Candida albicans, indicating its potential use as an antimicrobial agent.
Neurological Applications
The compound has been investigated for its effects on neurological disorders. It is thought to modulate glutamatergic neurotransmission, which is crucial in conditions such as anxiety and depression.
- Research Findings : Studies have demonstrated that compounds with similar structures can act as positive allosteric modulators of metabotropic glutamate receptors (mGluR), suggesting potential therapeutic applications in treating neurological disorders related to glutamate dysfunction.
Data Table: Biological Activities and Case Studies
作用機序
The mechanism of action of 2-(Methylsulfanyl)-7-(4-phenoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with microtubules. It binds to specific sites on tubulin, the protein subunit of microtubules, stabilizing their structure and preventing depolymerization. This stabilization is crucial in maintaining cellular functions and preventing cell death, particularly in neurons .
類似化合物との比較
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The pharmacological and physicochemical properties of [1,2,4]triazolo[1,5-a]pyrimidines are highly dependent on substituents at positions 2 and 7. Below is a comparative analysis with key analogues:
Physicochemical Properties
- Lipophilicity: The 4-phenoxyphenyl group increases logP (predicted: 4.2) compared to smaller substituents (e.g., 4-methoxyphenyl, logP = 3.5), impacting blood-brain barrier penetration .
生物活性
The compound 2-(Methylsulfanyl)-7-(4-phenoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine (CAS: 303996-02-3) is a triazolo-pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy. This article explores its synthesis, biological activity, and relevant research findings.
- Molecular Formula : C18H14N4OS
- Molar Mass : 334.39 g/mol
- Density : 1.31 g/cm³ (predicted)
- pKa : 0.17 (predicted)
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate the triazole and pyrimidine rings. The methylsulfanyl and phenoxy groups are introduced to enhance the compound's lipophilicity and biological activity.
Antiproliferative Effects
Research indicates that derivatives of triazolo-pyrimidines exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that compounds within this class can inhibit the growth of lung cancer cell lines such as A549 and H1650, with IC50 values ranging from 1.91 μM to 3.28 μM .
Table 1: Antiproliferative Activity of Related Compounds
| Compound Identifier | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Compound 5r | H1650 | 1.91 | |
| Compound 5r | A549 | 3.28 | |
| Compound 12e | A549 | 1.06 | |
| Compound 12e | MCF-7 | 1.23 | |
| Compound 12e | HeLa | 2.73 |
These findings suggest that the structural modifications in triazolo-pyrimidines contribute significantly to their cytotoxic properties.
The mechanism by which these compounds exert their antiproliferative effects is thought to involve:
- Induction of apoptosis through intrinsic pathways.
- Cell cycle arrest at various phases (G0/G1 or G2/M).
- Inhibition of specific kinases associated with cancer progression, such as c-Met kinase .
Case Study 1: Cytotoxicity Evaluation
In a study evaluating the cytotoxicity of novel triazolo-pyrimidine derivatives, it was found that compounds exhibited moderate to high cytotoxicity against several cancer cell lines while showing lower toxicity against normal cells. For example:
- The compound 12e demonstrated significant cytotoxicity with IC50 values below 5 μM , indicating strong potential for therapeutic applications in oncology .
Case Study 2: Structure-Activity Relationships (SAR)
A detailed SAR analysis revealed that the presence of specific substituents on the aromatic rings significantly influenced the biological activity of these compounds. For instance, halogen substitutions were found to enhance potency against certain cancer cell lines while maintaining selectivity towards normal cells .
Q & A
Basic: What are the common synthetic routes for preparing triazolopyrimidine derivatives?
Answer:
Triazolopyrimidines are typically synthesized via multicomponent reactions or cyclization strategies. Key methods include:
- Microwave-assisted synthesis : Ethanol solutions of 3-amino-5-alkylthio-1,2,4-triazoles, aldehydes, and β-keto esters react under microwave irradiation (323 K, 30 min) to yield dihydrotriazolopyrimidines .
- Biginelli-like heterocyclization : A three-component reaction involving aldehydes, β-dicarbonyl compounds, and 3-alkylthio-5-amino-1,2,4-triazoles forms the triazolopyrimidine core .
- Grignard reagent functionalization : 6-Bromo-2-phenyl-triazolo[1,5-a]pyrimidine reacts with Grignard reagents to introduce substituents at C-5 and C-7 positions .
Safety Note : Piperidine-based catalysts should be avoided due to regulatory restrictions; tetramethylenediamine (TMDP) is a safer alternative despite toxicity concerns .
Advanced: How do substituents at the 5- and 7-positions influence biological activity?
Answer:
Substituent effects are critical for optimizing activity:
- Anticancer activity :
- Antibacterial activity : Electron-withdrawing groups (e.g., chlorine) at C-5 and aryl groups at C-7 improve efficacy against Enterococcus faecium .
Methodological Insight : Structure-activity relationship (SAR) studies require systematic substitution via nucleophilic aromatic substitution or cross-coupling, followed by in vitro assays (e.g., tubulin polymerization or macromolecular synthesis inhibition) .
Basic: What analytical techniques are recommended for characterizing triazolopyrimidines?
Answer:
- X-ray crystallography : Resolves bond lengths, angles, and π-stacking interactions (e.g., centroid-centroid distances of 3.63–3.88 Å) .
- NMR spectroscopy : Confirms substitution patterns (e.g., δ 10.89 ppm for NH protons in dihydro derivatives) .
- HPLC-MS : Validates purity and molecular weight, especially for derivatives with metabolic stability concerns .
Advanced: What strategies overcome multidrug resistance (MDR) in triazolopyrimidine therapies?
Answer:
- Structural modifications : Introduce bulky substituents (e.g., azocan-1-yl) to evade MDR transporter recognition .
- Dual-targeting : Combine tubulin inhibition (via triazolopyrimidine core) with secondary targets (e.g., kinase inhibition) to bypass resistance mechanisms .
- In vitro models : Use resistant cell lines (e.g., P-glycoprotein-overexpressing tumors) to screen for retained activity .
Advanced: How do triazolopyrimidines interact with tubulin compared to traditional antimitotics?
Answer:
Triazolopyrimidines exhibit a unique mechanism:
- Non-competitive binding : Unlike paclitaxel, they do not bind the taxane site but inhibit vinca alkaloid binding, promoting tubulin polymerization .
- Crystallographic evidence : Pt-triazolopyrimidine complexes (e.g., cis-[PtCl₂(Hmtpo-N3)₂]) form intrastrand DNA crosslinks, inducing conformational changes akin to cisplatin but with slower kinetics (t₁/₂ ~5 days for guanine adducts) .
Experimental Design : Use in vitro tubulin polymerization assays and competitive binding studies with radiolabeled vincristine .
Basic: What safety precautions are essential during synthesis?
Answer:
- Personal protective equipment (PPE) : Gloves, lab coats, and goggles are mandatory due to neurotoxic intermediates (e.g., TMDP) .
- Waste disposal : Halogenated byproducts (e.g., chloromethyl derivatives) require segregation and professional disposal .
- Ventilation : Use fume hoods for reactions releasing volatile amines or thiols .
Advanced: How can computational methods optimize triazolopyrimidine design?
Answer:
- Docking studies : Model interactions with tubulin (PDB: 1SA0) or adenosine receptors to prioritize substituents .
- QSAR models : Correlate electronic parameters (e.g., Hammett constants) with bioactivity to predict potency .
- MD simulations : Assess binding stability of Pt-complexes with DNA to refine pharmacokinetic profiles .
Advanced: What challenges exist in pharmacokinetic optimization?
Answer:
- Metabolic stability : Introduce fluorine or methylsulfanyl groups to reduce CYP450-mediated clearance .
- Solubility : Mannich reactions or hydrophilic substituents (e.g., ethoxy groups) enhance aqueous solubility but may reduce affinity .
- Bioavailability : Nanoformulations (e.g., liposomes) improve oral absorption of hydrophobic derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
